molecular formula C19H13N3O2S B11603280 6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione CAS No. 463364-60-5

6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione

Cat. No. B11603280
CAS RN: 463364-60-5
M. Wt: 347.4 g/mol
InChI Key: IGZGJDDQGLGXQH-VBKFSLOCSA-N
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Description

6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo-triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both thiazole and triazine rings, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of benzylidene derivatives with thiazole and triazine precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires precise temperature and pH control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-2-benzylidene-7H-thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione
  • 2-Benzyl-6-benzylidene-7H-thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione
  • 7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione derivatives

Uniqueness

The uniqueness of 6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione lies in its specific substitution pattern and the presence of both benzyl and benzylidene groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

properties

CAS RN

463364-60-5

Molecular Formula

C19H13N3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

(2Z)-6-benzyl-2-benzylidene-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H13N3O2S/c23-17-15(11-13-7-3-1-4-8-13)21-22-18(24)16(25-19(22)20-17)12-14-9-5-2-6-10-14/h1-10,12H,11H2/b16-12-

InChI Key

IGZGJDDQGLGXQH-VBKFSLOCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=NC2=O

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=NC2=O

Origin of Product

United States

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